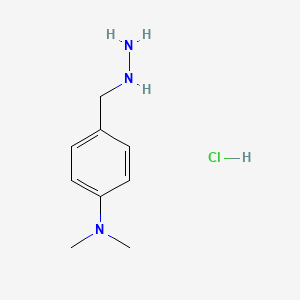

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride

Description

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride (CAS: 93335-92-3) is a hydrazine-derived aromatic amine with the molecular formula C₉H₁₆ClN₃ and a molecular weight of 201.70 g/mol . It is characterized by a dimethylaniline core substituted with a hydrazinylmethyl group, which confers unique nucleophilic and coordinating properties. The compound is primarily used in research settings, with applications in chemical synthesis and materials science. It is supplied as a high-purity solid (>98%) and requires storage at -80°C or -20°C to maintain stability .

Properties

IUPAC Name |

4-(hydrazinylmethyl)-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-12(2)9-5-3-8(4-6-9)7-11-10;/h3-6,11H,7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBGKBIGBDISHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918505 | |

| Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93335-92-3 | |

| Record name | p-Toluidine, N,N-dimethyl-alpha-hydrazino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093335923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Chloromethylation Followed by Hydrazine Substitution

The most widely documented route involves a two-step sequence: (1) chloromethylation of N,N-dimethylaniline to form 4-(chloromethyl)-N,N-dimethylaniline, followed by (2) nucleophilic substitution with hydrazine to introduce the hydrazinyl group.

Step 1: Chloromethylation of N,N-Dimethylaniline

Chloromethylation is achieved via the Blanc reaction , employing formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride). The reaction proceeds under reflux (50–60°C) in a nonpolar solvent such as dichloroethane:

$$

\text{N,N-Dimethylaniline} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{4-(Chloromethyl)-N,N-dimethylaniline} + \text{H}_2\text{O}

$$

Key Parameters :

- Molar Ratios : A 1:1.2 ratio of N,N-dimethylaniline to formaldehyde ensures complete conversion.

- Catalyst Loading : 5–10 wt% ZnCl₂ relative to the aromatic substrate.

- Reaction Time : 4–6 hours under vigorous stirring.

Crude 4-(chloromethyl)-N,N-dimethylaniline is isolated by neutralizing the reaction mixture with sodium hydroxide, followed by extraction with dichloromethane. Purification via vacuum distillation yields a colorless liquid (bp: 120–125°C at 15 mmHg).

Step 2: Hydrazine Substitution

The chloromethyl intermediate undergoes nucleophilic substitution with hydrazine hydrate in ethanol or aqueous medium. The reaction is conducted at 60–70°C for 3–5 hours:

$$

\text{4-(Chloromethyl)-N,N-dimethylaniline} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{4-(Hydrazinylmethyl)-N,N-dimethylaniline} + \text{HCl} + \text{H}2\text{O}

$$

Optimization Insights :

Alternative Pathways

Reductive Amination of 4-Nitroso Intermediates

A less common approach involves the reduction of 4-nitroso-N,N-dimethylaniline, synthesized via nitrosation of N,N-dimethylaniline with sodium nitrite in hydrochloric acid (0–5°C). Subsequent reduction with lithium aluminum hydride (LiAlH₄) introduces the hydrazinyl group:

$$

\text{4-Nitroso-N,N-dimethylaniline} \xrightarrow{\text{LiAlH}_4} \text{4-(Hydrazinylmethyl)-N,N-dimethylaniline}

$$

Challenges :

Reaction Optimization and Conditions

Solvent and Temperature Effects

| Parameter | Chloromethylation Step | Hydrazine Substitution Step |

|---|---|---|

| Solvent | Dichloroethane | Ethanol/Water (1:1) |

| Temperature | 50–60°C | 60–70°C |

| Catalyst | ZnCl₂ (5–10 wt%) | None |

| Reaction Time | 4–6 hours | 3–5 hours |

Critical Observations :

- Chloromethylation : Polar aprotic solvents (e.g., dichloroethane) enhance electrophilic substitution rates by stabilizing the chloromethyl carbocation intermediate.

- Hydrazine Substitution : Aqueous ethanol balances hydrazine solubility and reaction kinetics, minimizing hydrolysis of the hydrazinyl group.

Physicochemical Properties

Applications and Derivatives

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride serves as a versatile building block in:

- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

- Pharmaceutical Intermediates : Utilized in synthesizing antitumor agents via hydrazone linkage formation.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride serves as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds. Its ability to react with carbonyl compounds makes it useful for synthesizing various organic molecules.

2. Pharmaceutical Research:

Research indicates that this compound may exhibit biological activities relevant for pharmaceutical applications. Its structural similarity to other biologically active compounds suggests potential roles in drug development, particularly as an intermediate in synthesizing pharmaceuticals or as a lead compound for further modification .

3. Analytical Chemistry:

The compound can be utilized in analytical chemistry as a reagent for detecting certain metal ions or as part of colorimetric assays due to its ability to form colored complexes with specific analytes.

Case Studies

Case Study 1: Synthesis of Hydrazones

In a study focusing on the synthesis of hydrazones, this compound was reacted with various aldehydes and ketones, yielding hydrazone derivatives with varying degrees of biological activity. The study highlighted the compound's versatility as a synthetic intermediate.

Case Study 2: Biological Activity Screening

A screening program evaluated the biological activities of synthesized derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride involves its interaction with molecular targets through the hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride

- Molecular Formula : C₉H₁₅ClN₂

- Molecular Weight : 186.68 g/mol .

- Key Differences: Substitution: Contains an aminomethyl (-CH₂NH₂) group instead of hydrazinylmethyl (-CH₂NHNH₂). Reactivity: The absence of the hydrazine moiety reduces its ability to form coordination complexes or participate in diazo coupling reactions. Applications: Used as a precursor in dye synthesis and pharmaceutical intermediates, contrasting with the hydrazinyl derivative’s role in specialized research .

4-Hydrazinyl-N,N-dimethylaniline Dihydrochloride

- CAS : 27076-73-9

- Molecular Formula : C₈H₁₅Cl₂N₃

- Molecular Weight : 224.13 g/mol .

- Key Differences :

- Hydrochloride Count: Contains two HCl molecules versus one in the target compound.

- Solubility: Higher aqueous solubility due to increased ionic character but reduced stability under basic conditions.

- Structure: Lacks the methylene bridge between the hydrazine and aromatic ring, altering steric and electronic properties .

4-[(Z)-(Hydroxyimino)-methyl]-N,N-dimethylaniline

- Molecular Formula : C₁₀H₁₃N₂O

- Key Differences: Functional Group: Features a hydroxyimino (-CH=N-OH) group instead of hydrazinylmethyl. Reactivity: Acts as a chelating agent for metal ions, unlike the hydrazinyl derivative’s nucleophilic reactivity. Synthesis: Derived from 4-(dimethylamino)-benzaldehyde and hydroxylamine, indicating divergent synthetic pathways .

4-(Dimethylamino)benzylamine Dihydrochloride

Structural and Functional Analysis Table

Stability and Handling Considerations

- 4-(Hydrazinylmethyl)-N,N-dimethylaniline HCl: Requires storage at -80°C to prevent decomposition; solutions in DMSO or ethanol must avoid repeated freeze-thaw cycles .

- Dihydrochloride Analogs : More hygroscopic and prone to oxidation, necessitating inert atmosphere storage .

Biological Activity

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride (CAS No. 93335-92-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

This compound belongs to the class of hydrazine derivatives, which are known for their diverse pharmacological properties. The compound features a hydrazine functional group, which is often associated with various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydrazine moiety can interact with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways within cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress by generating ROS, which may contribute to their cytotoxic effects against cancer cells.

- Cell Signaling Modulation : The compound may influence various signaling pathways, impacting cellular proliferation and apoptosis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. |

| Antimicrobial | Demonstrates activity against a range of bacterial strains, potentially through membrane disruption or enzyme inhibition. |

| Antioxidant | May scavenge free radicals, reducing oxidative stress in biological systems. |

Case Studies and Research Findings

-

Anticancer Activity

- In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM .

-

Antimicrobial Effects

- A series of experiments demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli . Mechanistic studies indicated that the compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

-

Oxidative Stress Modulation

- Research has indicated that this compound can enhance antioxidant enzyme activity in cellular models. In a study involving human liver cells, treatment with the compound resulted in a significant increase in superoxide dismutase (SOD) and catalase levels, suggesting a protective effect against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride, and how can reaction yields be improved?

- Methodological Answer : A common approach involves alkylation of N,N-dimethylaniline derivatives using hydrazine derivatives under basic conditions. For example, refluxing with sodium hydroxide as a base can facilitate hydrazinylmethyl group introduction. Post-reaction treatment with hydrochloric acid forms the hydrochloride salt . Purification via crystallization from ethanol/water mixtures enhances purity (>95%) . Yield optimization may require controlled temperature gradients and stoichiometric adjustments to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment), - and -NMR to confirm the hydrazinylmethyl and dimethylaniline moieties. Mass spectrometry (ESI-MS) validates molecular weight (e.g., 185.69 g/mol for analogous compounds) . FT-IR can identify N-H stretches (hydrazine) and aromatic C-H vibrations .

Q. What storage conditions are recommended to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The hydrochloride salt form improves stability compared to the free base, but hygroscopicity necessitates desiccants . Periodic TLC or HPLC checks are advised to monitor degradation, particularly under humid conditions .

Advanced Research Questions

Q. How do solvent polarity and reaction fields influence the spectroscopic properties of this compound?

- Methodological Answer : Solvent-dependent fluorescence studies (e.g., in DMSO vs. hexane) reveal bathochromic shifts due to polarizability effects. Time-resolved fluorescence decay measurements can quantify excited-state dynamics, while Stark spectroscopy evaluates electric field-induced spectral changes . Computational modeling (e.g., DFT) using databases like REAXYS predicts solvatochromic behavior .

Q. What mechanistic pathways govern its oxidation, and how can conflicting product reports be resolved?

- Methodological Answer : Oxidation with KMnO or HO may yield quinone derivatives or N-oxides, depending on pH and temperature. Contradictions in literature (e.g., benzoquinone vs. nitroso intermediates) arise from varying oxidant concentrations. Kinetic studies (e.g., UV-Vis monitoring) and LC-MS trapping of intermediates are critical for pathway elucidation .

Q. Can computational tools predict its metabolic byproducts or toxicity profile?

- Methodological Answer : Tools like BKMS_METABOLIC and PISTACHIO_RINGBREAKER simulate metabolic pathways, identifying potential toxic metabolites (e.g., hydrazine liberation). Cross-validation with in vitro hepatocyte assays is essential to confirm predictions .

Q. What strategies mitigate challenges in electrophilic substitution reactions on the aromatic ring?

- Methodological Answer : Steric hindrance from the hydrazinylmethyl group directs substitution to para positions. Use Lewis acid catalysts (e.g., AlCl) to enhance reactivity. Competitive N-demethylation can be suppressed by maintaining anhydrous conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its solubility in oxygenated solvents?

- Analysis : Discrepancies stem from polymorphic forms or residual free base impurities. Standardize solubility testing (e.g., shake-flask method at 25°C) and characterize crystal forms via XRD. Analogous compounds show solubility in DMSO > ethanol > water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.